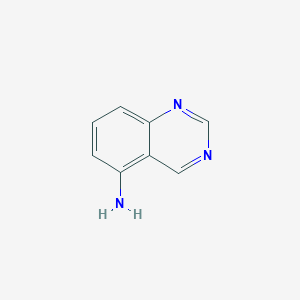

Quinazolin-5-amine

Vue d'ensemble

Description

Quinazolin-5-amine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique chemical structure and promising pharmacological properties.

Applications De Recherche Scientifique

Medicinal Chemistry

Quinazolin-5-amine derivatives are recognized for their pleiotropic pharmacological profiles , making them valuable in drug development. They have been extensively studied for their potential as therapeutic agents against various diseases.

Key Therapeutic Applications

| Therapeutic Area | Example Compounds | Mechanism of Action |

|---|---|---|

| Antihypertensive | Prazosin, Doxazosin | Alpha-1 adrenoceptor antagonism |

| Anticancer | Gefitinib, Erlotinib | EGFR inhibition |

| Anti-inflammatory | Various derivatives | COX inhibition |

| Antiviral | Novel quinazolines | Viral replication inhibition |

| Antiparasitic | Amino-quinazolines | Targeting parasitic pathways |

The amino-quinazoline scaffold has been pivotal in the design of drugs targeting the epidermal growth factor receptor (EGFR), particularly in non-small cell lung cancer treatment with gefitinib approved by the FDA . Additionally, quinazoline derivatives have shown promise in treating hypertension and benign prostatic hyperplasia through their action on alpha-1 adrenergic receptors .

Biological Research

This compound and its derivatives are also significant in biological studies, particularly concerning enzyme inhibition and receptor binding.

Enzyme Inhibition Studies

Recent studies have highlighted the role of quinazoline derivatives as inhibitors of various kinases involved in cancer progression. For instance, compounds targeting platelet-derived growth factor receptors (PDGFR) have been shown to inhibit tumor growth and metastasis by disrupting angiogenesis .

Industrial Applications

Beyond medicinal chemistry, this compound serves as a building block in organic synthesis. Its unique chemical properties facilitate the development of new materials, including polymers and coatings.

Industrial Uses

| Application | Description |

|---|---|

| Material Development | Used in creating advanced polymers with specific properties |

| Synthesis of Inhibitors | Serves as a precursor for synthesizing PI3K inhibitors |

Case Studies

Case Study 1: Anticancer Activity

A study demonstrated that novel quinazoline derivatives exhibited enhanced anticancer activity through modifications that improved binding affinity to EGFR. These modifications included halogenation at position 6 and hydrophobic substitutions at position 3, leading to improved pharmacokinetic profiles .

Case Study 2: Antihypertensive Effects

Research involving alpha-1 adrenoceptor antagonists derived from quinazoline structures highlighted their effectiveness in managing hypertension and benign prostatic hyperplasia. The clinical success of these drugs emphasizes the therapeutic potential of this compound derivatives in cardiovascular health .

Mécanisme D'action

Target of Action

Quinazolin-5-amine exhibits a broad spectrum of pharmacological activities, which suggests that it interacts with multiple targets. It has been found to serve as ligands for benzodiazepine and GABA receptors in the central nervous system . It also acts as an inhibitor of the protein kinase of the epidermal growth factor receptor (EGFR) . Furthermore, it has been associated with cellular phosphorylation inhibitors and DNA binding agents .

Mode of Action

This compound interacts with its targets in a variety of ways. For instance, as an inhibitor of EGFR, it binds to the ATP-binding site of EGFR, thus inactivating the anti-apoptotic Ras signal transduction cascade and preventing further growth of cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. Its interaction with the EGFR leads to the inactivation of the Ras signal transduction cascade, which plays a crucial role in cell growth and survival . Additionally, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .

Pharmacokinetics

It is known that the lipophilicity of quinazolinone derivatives helps them penetrate through the blood-brain barrier, making them suitable for targeting different central nervous system diseases .

Result of Action

The action of this compound leads to a variety of molecular and cellular effects. For instance, its inhibition of EGFR leads to the prevention of cancer cell growth . Moreover, it has been found to decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtailing the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain metal catalysts can affect the synthesis of quinazoline derivatives . .

Analyse Biochimique

Biochemical Properties

Quinazolin-5-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium that is regulated by the quorum sensing system .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to decrease cell surface hydrophobicity, compromising bacterial cells’ adhesion .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and alters gene expression. For instance, it has been found to curtail the exopolysaccharide production, a major component of the matrix binding biofilm components together .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found to impede Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Quinazolin-5-amine can be synthesized through various methods. One common approach involves the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions. Another method includes the reaction of 2-aminobenzonitrile with formamide in the presence of a catalyst such as zinc chloride. These reactions typically require heating and can be carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

Quinazolin-5-amine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinazolin-5-one using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can yield dihydroquinazoline derivatives using reducing agents like sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature.

Substitution: Halogenating agents, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Quinazolin-5-one

Reduction: Dihydroquinazoline derivatives

Substitution: Halogenated or alkylated quinazoline derivatives

Comparaison Avec Des Composés Similaires

Quinazolin-5-amine can be compared with other similar compounds, such as:

Quinazolin-4-amine: Similar in structure but differs in the position of the amino group. Quinazolin-4-amine has been studied for its anticancer and antimicrobial properties.

Quinazolin-6-amine: Another positional isomer with distinct biological activities. Quinazolin-6-amine has shown potential as an anti-inflammatory agent.

Quinazolin-2-amine: Known for its role in the synthesis of various pharmaceuticals and agrochemicals.

This compound is unique due to its specific position of the amino group, which influences its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Activité Biologique

Quinazolin-5-amine is a compound that has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Overview of this compound

This compound belongs to the quinazoline family, which is known for its pharmacological versatility. The core structure of quinazoline derivatives has been associated with various biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects. This compound's unique properties make it a candidate for drug development.

Table 1: Summary of Biological Activities of this compound Derivatives

Anticancer Activity

This compound and its derivatives have shown significant anticancer properties through various mechanisms. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an important enzyme in cancer metabolism. One study reported a derivative with an IC50 value of 0.011 μM against DHFR, outperforming methotrexate (IC50 = 0.02 μM) in efficacy .

Case Study: Inhibition of Breast Cancer Resistance Protein (BCRP)

A series of quinazolinamine derivatives were synthesized and tested for their ability to inhibit BCRP and P-glycoprotein (P-gp), both of which are critical in multidrug resistance in cancer therapy. Compound 22 was identified as a potent dual inhibitor, significantly increasing the accumulation of mitoxantrone in resistant cancer cells .

Antibacterial Properties

This compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy was assessed using the agar well diffusion method, revealing that several derivatives exhibited good activity levels ranging from 61.91% to 95.23% compared to standard antibiotics .

Table 2: Antibacterial Activity Results

| Compound | Bacterial Strain | Activity (%) |

|---|---|---|

| Compound 4 | Staphylococcus aureus | 85% |

| Compound 5 | Escherichia coli | 90% |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound derivatives has been studied extensively. These compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to their therapeutic effects in inflammatory diseases. One study found that certain derivatives exhibited moderate anti-inflammatory activity comparable to ibuprofen .

The anti-inflammatory activity is primarily attributed to the inhibition of key signaling pathways involved in inflammation, including the NF-kB pathway.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Modifications at specific positions on the quinazoline ring can significantly influence their pharmacological profiles.

Key Findings from SAR Studies

- Position 2 Substituents : The presence of electron-donating groups at position 2 enhances DHFR inhibition.

- Position 4 Amine Substituents : Amine or substituted amine groups at position 4 are essential for antibacterial and anti-inflammatory activities.

- Halogen Substituents : Halogen or electron-rich substituents at positions 6 or 8 can further improve antibacterial efficacy .

Propriétés

IUPAC Name |

quinazolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHDQPVGKVPPPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=NC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633794 | |

| Record name | Quinazolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101421-71-0 | |

| Record name | 5-Quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinazolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.